5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
5-(1-Adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the triazole and thione functionalities. One common method involves the reaction of adamantane-1-carboxylic acid with hydrazine to form adamantane-1-carboxylic acid hydrazide. This intermediate is then reacted with isobutyl isothiocyanate to yield the desired triazole-thione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The adamantyl and isobutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(1-Adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anti-inflammatory agent. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.
Materials Science: Adamantane derivatives are known for their thermal stability and rigidity, making them useful in the development of advanced materials and polymers.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in microbial growth or inflammation. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its antiviral properties, particularly against influenza.
1-Adamantylcarboxylic acid: Used in the synthesis of various adamantane derivatives.
4-(1-Adamantyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A closely related compound with similar structural features.
Uniqueness
5-(1-Adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of both the adamantyl and isobutyl groups, which confer distinct physicochemical properties. These groups enhance the compound’s stability, lipophilicity, and potential for biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1-adamantyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3S/c1-10(2)9-19-14(17-18-15(19)20)16-6-11-3-12(7-16)5-13(4-11)8-16/h10-13H,3-9H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDYBJIWNXIUAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196513 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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